molecular formula C8H10N2O3 B1205634 Glycine, N-(1H-pyrrol-2-ylcarbonyl)-, methyl ester CAS No. 62409-33-0

Glycine, N-(1H-pyrrol-2-ylcarbonyl)-, methyl ester

Cat. No.: B1205634
CAS No.: 62409-33-0
M. Wt: 182.18 g/mol
InChI Key: RTILEANRAPJCAY-UHFFFAOYSA-N
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Description

Glycine, N-(1H-pyrrol-2-ylcarbonyl)-, methyl ester: is a chemical compound that belongs to the class of glycine derivatives It is characterized by the presence of a pyrrole ring attached to the glycine moiety through a carbonyl group, with a methyl ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Glycine, N-(1H-pyrrol-2-ylcarbonyl)-, methyl ester typically involves the condensation of glycine derivatives with pyrrole-2-carboxylic acid or its derivatives. One common method is the reaction of glycine methyl ester hydrochloride with pyrrole-2-carboxylic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Glycine, N-(1H-pyrrol-2-ylcarbonyl)-, methyl ester can undergo various chemical reactions, including:

    Oxidation: The pyrrole ring can be oxidized to form pyrrole-2,3-diones under the influence of oxidizing agents such as potassium permanganate.

    Reduction: The carbonyl group can be reduced to a hydroxyl group using reducing agents like sodium borohydride.

    Substitution: The ester group can be hydrolyzed to form the corresponding carboxylic acid using acidic or basic hydrolysis conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Hydrochloric acid or sodium hydroxide in water.

Major Products Formed

    Oxidation: Pyrrole-2,3-diones.

    Reduction: Glycine, N-(1H-pyrrol-2-ylcarbonyl)-, alcohol.

    Substitution: Glycine, N-(1H-pyrrol-2-ylcarbonyl)-, carboxylic acid.

Scientific Research Applications

Glycine, N-(1H-pyrrol-2-ylcarbonyl)-, methyl ester has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and heterocycles.

    Biology: The compound can be utilized in studies involving amino acid derivatives and their biological activities.

    Industry: Used in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of Glycine, N-(1H-pyrrol-2-ylcarbonyl)-, methyl ester involves its interaction with specific molecular targets and pathways. The pyrrole ring can participate in π-π interactions with aromatic residues in proteins, while the glycine moiety can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Glycine, N-(1H-pyrrol-2-ylcarbonyl)-, ethyl ester
  • Glycine, N-(1H-pyrrol-2-ylcarbonyl)-, propyl ester
  • Glycine, N-(1H-pyrrol-2-ylcarbonyl)-, butyl ester

Uniqueness

Glycine, N-(1H-pyrrol-2-ylcarbonyl)-, methyl ester is unique due to its specific ester functional group, which can influence its reactivity and interactions compared to other similar compounds. The methyl ester group provides a balance between hydrophobicity and hydrophilicity, making it suitable for various applications in organic synthesis and medicinal chemistry.

Properties

IUPAC Name

methyl 2-(1H-pyrrole-2-carbonylamino)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O3/c1-13-7(11)5-10-8(12)6-3-2-4-9-6/h2-4,9H,5H2,1H3,(H,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTILEANRAPJCAY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CNC(=O)C1=CC=CN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60977986
Record name Methyl N-(1H-pyrrole-2-carbonyl)glycinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60977986
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62409-33-0
Record name N-(Pyrrole-2-carboxyl)glycine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062409330
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methyl N-(1H-pyrrole-2-carbonyl)glycinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60977986
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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